Hexane-1,3-diamine
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Overview
Description
Hexane-1,3-diamine is an organic compound with the molecular formula C6H16N2 It is a diamine, meaning it contains two amine groups (-NH2) attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexane-1,3-diamine can be synthesized through several methods. One common approach involves the hydrogenation of adiponitrile, a process that typically uses catalysts such as cobalt and iron. The reaction is conducted in the presence of ammonia, which helps to stabilize the intermediate products .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of Raney nickel as a catalyst. This method operates without ammonia and at lower pressures and temperatures, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions: Hexane-1,3-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the amine groups, which are highly reactive.
Common Reagents and Conditions:
Oxidation: Typically involves reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses hydrogen gas in the presence of a metal catalyst.
Substitution: Often involves halogenating agents like chlorine or bromine.
Major Products: The reactions of this compound can yield a variety of products, including hexamethyleneimine and bis(hexamethylenetriamine), depending on the specific conditions and reagents used .
Scientific Research Applications
Hexane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of polymers and other complex molecules.
Biology: It is used in the study of enzyme interactions and protein structures.
Medicine: Research is ongoing into its potential use in drug development and delivery systems.
Industry: It is a key component in the production of nylon and other synthetic fibers.
Mechanism of Action
The mechanism by which hexane-1,3-diamine exerts its effects involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with other molecules, influencing their structure and reactivity. This property is particularly useful in polymer chemistry, where this compound acts as a cross-linking agent .
Comparison with Similar Compounds
Hexane-1,6-diamine:
Pentylamine: Contains a shorter carbon chain and only one amine group.
Cadaverine: A diamine with a similar structure but derived from lysine.
Uniqueness: Hexane-1,3-diamine is unique due to the positioning of its amine groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
589-54-8 |
---|---|
Molecular Formula |
C6H16N2 |
Molecular Weight |
116.20 g/mol |
IUPAC Name |
hexane-1,3-diamine |
InChI |
InChI=1S/C6H16N2/c1-2-3-6(8)4-5-7/h6H,2-5,7-8H2,1H3 |
InChI Key |
RPLXGDGIXIJNQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCN)N |
Origin of Product |
United States |
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